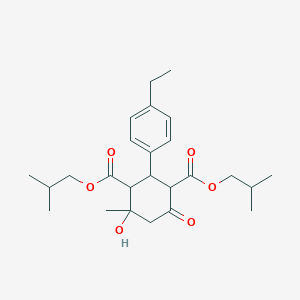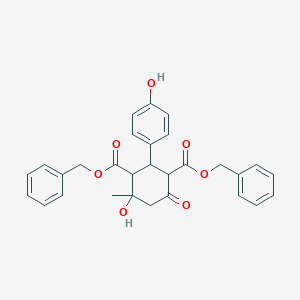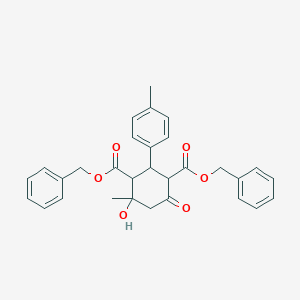
Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the class of esters, which are widely used in the pharmaceutical industry as drug delivery agents, and in the production of various plastics, fibers, and resins.
科学的研究の応用
Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has potential applications in various fields such as drug delivery, polymer science, and materials science. In drug delivery, this compound can be used as a carrier to deliver drugs to specific target sites in the body, thereby reducing the side effects of the drug. In polymer science, this compound can be used as a building block to synthesize various polymers with desirable properties such as biocompatibility, biodegradability, and mechanical strength. In materials science, this compound can be used as a precursor to synthesize various materials such as nanoparticles, thin films, and coatings with desirable properties such as conductivity, optical transparency, and catalytic activity.
作用機序
The mechanism of action of Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not well understood, but it is believed to involve the interaction of the compound with cell membranes and proteins. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative damage. In vivo studies have shown that the compound can reduce the severity of arthritis, improve cognitive function, and protect against liver damage.
実験室実験の利点と制限
The advantages of using Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments include its high purity, stability, and low toxicity. The compound is also readily available and relatively inexpensive. However, the limitations of using this compound in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. One direction is to explore the potential of this compound as a drug delivery agent for various diseases such as cancer, arthritis, and neurodegenerative disorders. Another direction is to investigate the mechanism of action of this compound and its interaction with cell membranes and proteins. Additionally, future research can focus on synthesizing new derivatives of this compound with improved properties such as solubility, bioavailability, and efficacy.
合成法
The synthesis of Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves the reaction of 4-ethylphenol, 2-methyl-2-propyl-1,3-propanediol, and 4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxylic acid in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure, and the product is purified using various techniques such as chromatography, distillation, or crystallization.
特性
分子式 |
C25H36O6 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H36O6/c1-7-17-8-10-18(11-9-17)20-21(23(27)30-13-15(2)3)19(26)12-25(6,29)22(20)24(28)31-14-16(4)5/h8-11,15-16,20-22,29H,7,12-14H2,1-6H3 |
InChIキー |
FORVXNHYHDOKPJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OCC(C)C)(C)O)C(=O)OCC(C)C |
正規SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OCC(C)C)(C)O)C(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-acetyl-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282351.png)
![[3-acetyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282352.png)


![4-benzoyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282359.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282360.png)
![4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282361.png)
![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282362.png)
![4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282363.png)
![4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one](/img/structure/B282364.png)
![[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282365.png)
